![molecular formula C16H12N2O2 B2923147 2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 375354-41-9](/img/structure/B2923147.png)

2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

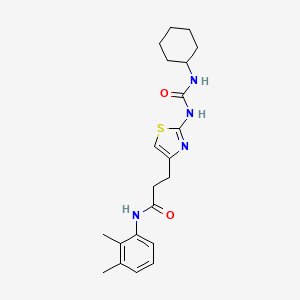

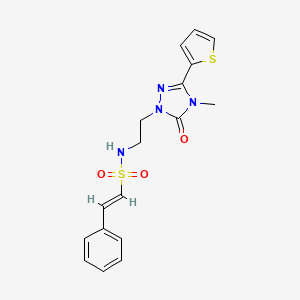

The compound “2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione” is a complex organic molecule. It contains a pyridine moiety, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains an indene structure, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid as an enolizable C–H-activated compound provides a simple method for the preparation of related compounds . This reaction shows attractive characteristics, such as substrate availability, good yields, existence of numerous hydrogen-bonding possibilities in product, and its mild conditions in ethanol media .Molecular Structure Analysis

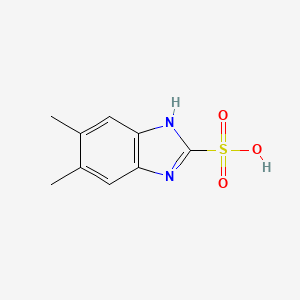

The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of the pyridine moiety and the indene structure contribute to the complexity of the molecule . Further analysis would require more specific information or computational modeling.Chemical Reactions Analysis

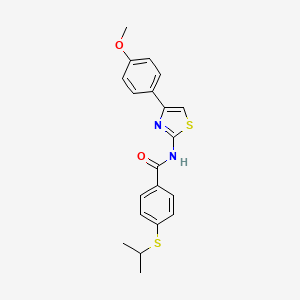

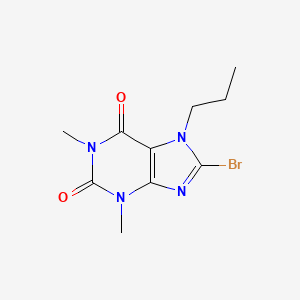

The compound can undergo various chemical reactions due to the presence of the pyridine and indene moieties. For example, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For similar compounds, properties such as melting point, yield, and NMR spectra have been reported .Applications De Recherche Scientifique

Synthesis and Characterization

2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione serves as a precursor in the synthesis of polyfunctional fused heterocyclic compounds. Research demonstrates its reactivity with various amines and diketones, leading to the creation of compounds with potential applications in medicinal chemistry and materials science. For instance, its reaction with 6-amino-2-thioxopyrimidin-4(3H)-one results in products with heterocyclic structures, highlighting its utility in developing pharmacologically active molecules or novel materials with unique properties (Hassaneen et al., 2003).

Molecular Structure Studies

The compound's derivatives are also studied for their crystal and molecular structures. Such studies offer insights into the molecular configurations and interactions within crystals, which are crucial for understanding the physical and chemical properties of these compounds. For example, the crystal structure of a Schiff base derivative of 3,4-diaminopyridine and 3-ethoxyvinylidene-2,4-pentanedione reveals intermolecular hydrogen-bonded dimers, which are essential for predicting the behavior of these compounds in various solvents and their potential applications in catalysis or material science (E. Opozda et al., 2006).

Chemosensors and Fluorescent Materials

The structurally related derivatives of this compound have been utilized in the development of chemosensors for transition metal ions. These compounds exhibit selective binding to certain metal ions, which results in a color change, making them suitable for use in chemical sensors or indicators. The specificity and sensitivity of these chemosensors can be fine-tuned by modifying the molecular structure of the compound, thereby expanding its applications in environmental monitoring, medical diagnostics, and industrial processes (Prajkta Gosavi-Mirkute et al., 2017).

Advanced Material Synthesis

Moreover, derivatives of this compound show promise in the creation of materials with novel optical properties, such as aggregation-induced emission characteristics. These properties are highly sought after in the development of organic light-emitting diodes (OLEDs), sensors, and other photonic devices. The ability to engineer the electronic structure of these compounds allows for the production of materials that respond to physical stimuli like pressure or chemical stimuli such as pH changes, which could lead to applications in smart materials and biotechnology (Y. Lei et al., 2016).

Orientations Futures

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential pharmacological activities. Given the wide range of activities exhibited by similar compounds, this compound could have potential applications in medicinal chemistry .

Mécanisme D'action

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is present in enamine_001834, have been found to bind with high affinity to multiple receptors . These receptors are often implicated in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, which share a similar structure with this compound, are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization . This interaction can result in changes to the target’s function, potentially leading to the observed biological activities.

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can vary widely, depending on the specific biological activity being expressed.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

3-hydroxy-2-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-10(18-13-8-4-5-9-17-13)14-15(19)11-6-2-3-7-12(11)16(14)20/h2-9,19H,1H3/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWSESZPLHSARV-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=CC=N1)C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\C1=CC=CC=N1)/C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2923067.png)

![5-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide](/img/structure/B2923069.png)

![2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid](/img/structure/B2923074.png)

![Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2923075.png)

![N-(4-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2923078.png)

![3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2923083.png)